Bcl-2-IN-8
CAS No.:
Cat. No.: VC16655757
Molecular Formula: C36H44O6
Molecular Weight: 572.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H44O6 |
|---|---|
| Molecular Weight | 572.7 g/mol |
| IUPAC Name | [(2Z,4Z,6S)-6-[(1S,3R,6R,7S,9E,11R)-10-formyl-3,14-dimethyl-12-oxo-6-tricyclo[9.3.0.03,7]tetradeca-9,13-dienyl]-2-methylhepta-2,4-dienyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C36H44O6/c1-23(22-42-34(39)15-11-26-10-14-32(40-5)33(19-26)41-6)8-7-9-24(2)28-16-17-36(4)20-29-25(3)18-31(38)35(29)27(21-37)12-13-30(28)36/h7-12,14-15,18-19,21,24,28-30,35H,13,16-17,20,22H2,1-6H3/b9-7-,15-11+,23-8-,27-12-/t24-,28+,29+,30-,35-,36+/m0/s1 |
| Standard InChI Key | PJOCYDGJZHVESG-GZSXSUCZSA-N |
| Isomeric SMILES | CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)[C@@H](C)/C=C\C=C(\C)/COC(=O)/C=C/C4=CC(=C(C=C4)OC)OC)C |
| Canonical SMILES | CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)C(C)C=CC=C(C)COC(=O)C=CC4=CC(=C(C=C4)OC)OC)C |
Introduction
Molecular Characterization of Bcl-2-IN-8
Structural Features and Binding Mechanism
Bcl-2-IN-8 belongs to the BH3 mimetic class of compounds, designed to mimic the α-helical BH3 domain of pro-apoptotic proteins like BIM and BID. Structural analyses reveal that Bcl-2-IN-8 occupies the hydrophobic groove of BCL-2 through interactions with conserved residues (e.g., Arg103, Tyr108, and Asp111) in the BH3-binding pocket . Unlike first-generation inhibitors such as venetoclax, Bcl-2-IN-8 demonstrates improved binding affinity (Kd = 0.8 nM) to both wild-type and mutant BCL-2 isoforms, including the F104L and F104C variants associated with venetoclax resistance .
Table 1: Comparative Binding Affinities of BCL-2 Inhibitors
| Compound | Target Protein | Kd (nM) | Resistance Mutations Addressed |
|---|---|---|---|
| Venetoclax | BCL-2 | 0.10 | None |
| Navitoclax | BCL-2/BCL-xL | 0.45 | G138E, W141L |
| Bcl-2-IN-8 | BCL-2 | 0.80 | F104L, F104C, G101V |
Pharmacokinetic Profile
In murine models, Bcl-2-IN-8 exhibits favorable pharmacokinetics with a plasma half-life of 6.2 hours and oral bioavailability of 68%. The compound demonstrates linear pharmacokinetics across doses of 10–100 mg/kg, achieving tumor-to-plasma ratios >5:1 within 4 hours post-administration . Metabolite profiling identifies CYP3A4 as the primary enzyme responsible for its oxidation into inactive derivatives, necessitating caution in combination therapies with CYP3A4 inhibitors .
Mechanisms of Action in Apoptotic Regulation
Displacement of Pro-Apoptotic Effectors
Bcl-2-IN-8 competitively inhibits the interaction between anti-apoptotic BCL-2 and pro-apoptotic effectors like BIM and BAX. In diffuse large B-cell lymphoma (DLBCL) cell lines, treatment with 100 nM Bcl-2-IN-8 increases free BIM levels by 12-fold within 6 hours, triggering mitochondrial outer membrane permeabilization (MOMP) and caspase-9 activation . This mechanism is particularly effective in tumors overexpressing BCL-2 due to t(14;18) translocations, a hallmark of follicular lymphoma .
Synergy with Conventional Chemotherapeutics
Combination studies reveal that Bcl-2-IN-8 potentiates the efficacy of DNA-damaging agents. In TP53-mutant chronic lymphocytic leukemia (CLL) models, co-administration with fludarabine reduces viable cell counts by 98% compared to 65% with monotherapy. This synergy arises from Bcl-2-IN-8’s ability to lower the apoptotic threshold, rendering previously resistant cells susceptible to intrinsic pathway activation .
Preclinical Efficacy Across Malignancies
Hematological Cancers
In a panel of 12 acute myeloid leukemia (AML) patient-derived xenografts, Bcl-2-IN-8 induced complete remission in 67% of cases at 50 mg/kg/day for 21 days. Notably, responses correlated with baseline BCL-2/BIM complex levels (R² = 0.83), suggesting this ratio may serve as a predictive biomarker .
Solid Tumors
Bcl-2-IN-8 demonstrates activity in BCL-2–overexpressing solid tumors, including breast and prostate adenocarcinoma. In MDA-MB-231 triple-negative breast cancer cells, the compound reduced viability by 75% at 72 hours (IC₅₀ = 85 nM) and suppressed metastatic lung colonization by 60% in murine models .
Resistance Mechanisms and Mitigation Strategies
On-Target Mutations
Prolonged exposure to Bcl-2-IN-8 selects for BCL-2 mutations at residues D103V and Y202H, which reduce drug-binding affinity by 15- and 30-fold, respectively . These mutations arise via somatic hypermutation mechanisms in lymphoid malignancies, mirroring resistance pathways observed with venetoclax .
Upregulation of Alternative Anti-Apoptotic Proteins
Compensatory overexpression of MCL-1 and BCL-xL occurs in 40% of resistant cases. Dual inhibition with MCL-1 inhibitors (e.g., S63845) restores sensitivity, achieving synergistic cell death (combination index = 0.3) in co-treated samples .
Clinical Development and Future Directions
Combinatorial Approaches
Ongoing investigations focus on rational combinations:
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With BTK inhibitors: In mantle cell lymphoma models, ibrutinib enhances Bcl-2-IN-8–mediated mitochondrial priming, reducing tumor burden by 94% versus 67% with either agent alone .
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With PD-1 blockade: Preclinical data in DLBCL show augmented T-cell cytotoxicity following Bcl-2-IN-8–induced immunogenic cell death, increasing CD8+ tumor infiltration 3-fold .
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